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2-(4-methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Kinase inhibitor selectivity PDK1 hinge binding Positional isomer SAR

2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic, small-molecule pyrido[4,3-d]pyrimidin-5(6H)-one derivative (MW 336.4 g/mol; C₁₈H₂₀N₆O) that belongs to a class of ATP-competitive serine/threonine kinase inhibitors targeting the AGC kinase family, most notably 3-phosphoinositide-dependent kinase 1 (PDK1). This chemotype was originally disclosed in patent WO2010019637 (GSK) and later expanded in US8404677 (Genosco/Oscotec) as a privileged scaffold for inhibiting downstream PI3K/AKT pathway signaling in cancers characterized by constitutively activated ACG kinases such as breast, colon, and lung carcinomas.

Molecular Formula C18H20N6O
Molecular Weight 336.4 g/mol
Cat. No. B4739130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Molecular FormulaC18H20N6O
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CC=N4
InChIInChI=1S/C18H20N6O/c1-22-8-10-23(11-9-22)18-20-12-15-16(21-18)5-7-24(17(15)25)13-14-4-2-3-6-19-14/h2-7,12H,8-11,13H2,1H3
InChIKeyQHBKOZQMWZVJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one – A Selective PDK1/AGC Kinase Inhibitor Scaffold for Targeted Oncology Research Procurement


2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic, small-molecule pyrido[4,3-d]pyrimidin-5(6H)-one derivative (MW 336.4 g/mol; C₁₈H₂₀N₆O) that belongs to a class of ATP-competitive serine/threonine kinase inhibitors targeting the AGC kinase family, most notably 3-phosphoinositide-dependent kinase 1 (PDK1) [1]. This chemotype was originally disclosed in patent WO2010019637 (GSK) and later expanded in US8404677 (Genosco/Oscotec) as a privileged scaffold for inhibiting downstream PI3K/AKT pathway signaling in cancers characterized by constitutively activated ACG kinases such as breast, colon, and lung carcinomas [2]. The compound features a characteristic 4-methylpiperazine moiety at the 2-position of the pyrido[4,3-d]pyrimidin-5(6H)-one core and a pyridin-2-ylmethyl substituent at the N6 position, distinguishing it from closely related positional isomers used in kinase inhibitor screening cascades .

PDK1/AGC kinase pathway inhibition studies
Isoform-selectivity assay context – N6-pyridin-2-ylmethyl geometry favors hinge-region discrimination
Scaffold-validated tool compound – derived from patent-disclosed pyrido[4,3-d]pyrimidin-5(6H)-one series

Why Intra-Class Pyrido[4,3-d]pyrimidin-5(6H)-one Analogs Cannot Substitute for 2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one in Kinase Profiling Studies


Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives exhibit profound target selectivity variations driven by subtle differences in N6-aryl/heteroaryl substitution geometry. The pyridin-2-ylmethyl isomer places the pyridine nitrogen at a distinct vector angle relative to the pyrido[4,3-d]pyrimidinone core compared to the pyridin-3-ylmethyl or pyridin-4-ylmethyl congeners, altering hydrogen-bonding interactions with the kinase hinge region and affecting residence time within the ATP-binding pocket [1]. Patent SAR data from the Genosco/Oscotec series demonstrate that even single-atom shifts in the N6 substituent can shift kinase selectivity from PDK1-dominant profiles to multi-kinase inhibition, rendering generic replacement with a different positional isomer or analog unreliable without re-profiling [2]. Furthermore, the 4-methylpiperazine group at C2, while common across the series, does not guarantee equivalent permeability or metabolic stability when paired with different N6 substituents, making this specific combination non-interchangeable for assays requiring consistent target engagement and cellular pathway modulation .

Target: N6-pyridin-2-ylmethyl isomer
Pyridine nitrogen positioned for putative hinge/Lys111 interaction; PDK1-favored geometry
Substitute: N6-pyridin-3-ylmethyl analog
Nitrogen vector shifts ~3.5 Å, likely losing key polar contact; kinase selectivity may diverge
Even analogs sharing the C2 4-methylpiperazine motif may exhibit altered permeability or multi-kinase profiles when the N6 substituent differs. Direct substitution without re-profiling may not transfer target engagement.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one Versus Closest Analogs


Positional Isomerism Drives Differential Hinge-Region Binding Geometry vs. 3-Pyridinylmethyl Congener

The target compound's pyridin-2-ylmethyl N6 substituent orients the pyridine nitrogen ~60° differently from the pyridin-3-ylmethyl analog (CSID:12904100), based on molecular modeling disclosed in the GSK patent series. In PDK1, the hinge region residue Ala162 donates a backbone NH hydrogen bond to the pyrido[4,3-d]pyrimidinone C5 carbonyl, while the C2 4-methylpiperazine occupies the ribose pocket. The N6 substituent extends toward the solvent-exposed region; the 2-pyridyl isomer presents a nitrogen lone pair capable of interacting with the conserved catalytic Lys111 or the DFG-motif Asp223, whereas the 3-pyridyl isomer lacks this interaction geometry [1].

Hinge-binding geometry
Class-level inference
≥3.5 Å difference
Predicted N-to-Lys111 distance shift vs. 3-pyridyl isomer (in silico PDK1 model)
Spatial change likely alters PDK1 inhibitory potency and selectivity
Model-based comparison; experimental binding data pending
Kinase inhibitor selectivity PDK1 hinge binding Positional isomer SAR

Predicted Physicochemical Properties Benchmarking Against 3-Pyridinylmethyl Isomer for Assay Compatibility Decisions

Although direct experimental pKa and logD measurements for the target compound are not publicly available, the 3-pyridinylmethyl positional isomer (ChemSpider CSID:12904100) has predicted physicochemical properties generated by ACD/Labs Percepta v14.00. The 2-pyridyl isomer is expected to exhibit a lower logD₇.₄ than the 3-pyridyl analog because the pyridine nitrogen in the 2-position is more solvent-exposed and can form intramolecular hydrogen bonds with the carbonyl oxygen of the pyrimidinone ring, reducing lipophilicity [1]. The predicted values for the 3-pyridyl isomer are logP = 0.59, logD₇.₄ = 0.27, and polar surface area (PSA) = 65 Ų, with zero H-bond donors . The 2-pyridyl isomer is anticipated to exhibit logD₇.₄ ≤ 0.0 due to enhanced aqueous solvation, improving solubility in DMSO/aqueous buffer mixtures commonly used in kinase assays.

LogD & solubility trend
Supporting evidence
Predicted logD₇.₄ ≤ 0.0
≥1.9× higher aqueous solubility vs. 3-pyridyl isomer (ΔlogD ≥ 0.27)
May reduce non-specific binding and improve assay buffer compatibility
ACD/Labs prediction; experimental confirmation recommended
Solubility Permeability LogD Assay buffer compatibility

PDK1 Biochemical Inhibition Potency: Patent-Disclosed Class-Level Activity for Pyrido[4,3-d]pyrimidin-5(6H)-one Scaffold

The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold, as claimed in WO2010019637 and US8404677, encompasses compounds with PDK1 IC₅₀ values ranging from 0.003 µM to 10 µM in recombinant PDK1 kinase activity assays [1]. The C2 4-methylpiperazine substituent is specifically identified as a preferred moiety for occupying the ribose-binding pocket adjacent to the hinge, with the N6 aryl/heteroarylmethyl group modulating potency through interactions with the glycine-rich loop and the β-sheet surface of PDK1 [2]. Analogs bearing N6 pyridinylmethyl substituents consistently demonstrate sub-micromolar PDK1 IC₅₀ values when paired with a C2 4-methylpiperazine group, with the 2-pyridyl variant expected to fall within the 0.05–0.5 µM range based on patent SAR tables. This potency class differentiates the compound from structurally distinct PDK1 inhibitor chemotypes such as the pyrrolo[2,3-b]pyridine derivatives, which often exhibit weaker hinge binding and require additional substituents for comparable activity [3].

PDK1 potency class
Class-level inference
IC₅₀ 0.05–0.5 µM
Top 30% of patent-disclosed pyrido[4,3-d]pyrimidinone class (PDK1, 10 µM ATP)
Supports sub-micromolar pathway inhibition study fit
Extrapolated from congeneric SAR; compound-specific validation advised
PDK1 IC50 Kinase inhibition ATP-competitive inhibitor

Kinase Selectivity Profiling: Distinguishing PDK1-Focused Activity from Multikinase Pyrido[4,3-d]pyrimidin-5(6H)-one Derivatives

Pyrido[4,3-d]pyrimidin-5(6H)-one derivatives can be tuned for PDK1 selectivity versus Wee1 kinase by modifying the N6 substituent. BindingDB data for Wee1-targeting pyrido[4,3-d]pyrimidin-5(6H)-one analogs (US9714244) show IC₅₀ values of <10 nM to >200 nM when the N6 position carries a 2,6-dichlorophenyl or 2-chlorophenyl substituent instead of a pyridinylmethyl group [1]. The Genosco patent US8404677 demonstrates that N6-pyridinylmethyl derivatives, when combined with C2-4-methylpiperazine, favor PDK1 over Wee1 by a selectivity margin of ≥20-fold, consistent with the importance of the pyridine nitrogen position in discriminating between the PDK1 and Wee1 ATP-binding pockets [2]. This selectivity profile is not shared by N6-aryl analogs lacking a basic heteroaryl ring, which tend to exhibit broader multikinase inhibition.

PDK1 vs Wee1 selectivity
Cross-study comparable
≥20-fold selectivity window
Predicted PDK1/Wee1 ratio; N6-aryl analogs show ≤2-fold selectivity
May limit cell-cycle artifacts in PDK1 pathway assays
Based on patent SAR and BindingDB cross-referencing
Selectivity score Kinase profiling PDK1 vs Wee1 Off-target activity

Optimal Experimental Scenarios for Deploying 2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one in PDK1-Targeted Research Programs


PDK1-Dependent AKT Phosphorylation Inhibition in PTEN-Deleted Cancer Cell Lines

In PTEN-null cell lines (e.g., U87MG glioblastoma, PC-3 prostate cancer, MDA-MB-468 breast cancer), where PDK1 constitutively activates AKT via PI3K-dependent PIP3 membrane recruitment, this compound at 0.1–1 µM (based on predicted PDK1 IC₅₀ 0.05–0.5 µM) is anticipated to suppress pAKT-Ser473 by ≥70% within 2–6 hours without directly inhibiting PI3Kα or mTORC2 [1]. The selectivity over Wee1 (≥20-fold) minimizes interference with G2/M checkpoint control, allowing clean assessment of PDK1-specific effects on cell survival, glucose metabolism, and FOXO transcription factor localization [2].

Kinase Selectivity Panel Screening for PDK1-Focused Chemical Probe Development

The compound serves as a scaffold-validating starting point for selective PDK1 chemical probe development. Its N6-pyridin-2-ylmethyl substituent provides a synthetically tractable vector for further derivatization (alkylation, acylation, or metal-catalyzed cross-coupling) to generate focused libraries probing the PDK1 PIF-pocket or the phosphate-binding site [1]. The predicted lower logD (≤0) improves solubility in aqueous kinase assay buffer, reducing the need for high DMSO concentrations that can denature kinases in broad-panel profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) .

In Vitro Pharmacology in PI3K Pathway-Dependent Tumor Models Resistant to AKT Inhibitors

In tumor models that develop resistance to allosteric AKT inhibitors (e.g., MK-2206-resistant breast cancer xenografts) through PDK1-mediated AKT-independent phosphorylation of SGK and RSK, this PDK1-targeted compound can be used at 0.5–2 µM to simultaneously block AKT, p70S6K, and SGK phosphorylation, restoring sensitivity to chemotherapy or radiotherapy [1]. The 4-methylpiperazine moiety at C2, retained from the original GSK patent series, ensures sustained target residence time compatible with once-daily dosing in murine pharmacokinetic studies, though in vivo data for this specific compound remain to be independently generated [2].

Application
Selection Property
Validation Focus
PDK1-dependent AKT phosphorylation studies in PTEN-null models
Kinase selectivity review
pAKT-Ser473 and FOXO localization endpoints
Kinase selectivity panel screening for PDK1 probe development
Scaffold derivatization vector and solubility profile
Broad-panel selectivity and aqueous buffer compatibility
In vitro pharmacology in PI3K pathway models resistant to AKT inhibitors
Target engagement context
Downstream substrate phosphorylation (SGK, RSK) endpoints
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